molecular formula C12H16ClN3O B1287197 1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride CAS No. 483366-73-0

1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride

Cat. No. B1287197
CAS RN: 483366-73-0
M. Wt: 253.73 g/mol
InChI Key: YHPVDPKQTSJNKW-UHFFFAOYSA-N
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Description

“1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” is a compound that likely contains a benzoxazole ring and a piperidine ring . Benzoxazole is a heterocyclic compound, it is a fusion of benzene and oxazole (a five-membered ring containing two atoms of carbon, two of nitrogen, and one of oxygen) . Piperidine is a heterocyclic organic compound, it is a six-membered ring with one nitrogen atom .


Synthesis Analysis

While the specific synthesis process for “1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” is not available, benzoxazole derivatives are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride” likely includes a benzoxazole ring and a piperidine ring . The benzoxazole ring is a heterocyclic compound consisting of the fusion of a benzene ring and an oxazole ring . The piperidine ring is a six-membered ring with one nitrogen atom .

Scientific Research Applications

G-Protein-Coupled Receptor (GPCR) Kinase Inhibition

This compound has been identified as a potential inhibitor for GPCR kinases, particularly GRK-2 and GRK-5 . These kinases are therapeutic targets for cardiovascular diseases, and inhibitors can help modulate heart function and treat heart failure.

Proteomics Research

The compound is used in proteomics research as a specialty chemical. It’s utilized for various biochemical assays that help understand protein functions and interactions within biological systems .

Immunomodulation

Derivatives of this compound have been synthesized as potential immunosuppressive agents. They function as uncompetitive inhibitors for inosine-5′-monophosphate dehydrogenase (IMPDH), which is a critical enzyme in the proliferation of lymphocytes .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-9-5-7-15(8-6-9)12-14-10-3-1-2-4-11(10)16-12;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPVDPKQTSJNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A sealed tube reactor was mixed with tert-butyl piperidin-4-ylcarbamate (1.0 g, 5.0 mmol) and 2-chlorobenzoxazole (2.3 g, 15.0 mmol). The reactor was sealed and the tube was heated while stirring at a temperature of 100° C. for 2.0 hours. The tube was cooled to RT and the resulting oily solid was dissolved in 4.0 N HCl in 1,4 dioxane (25 mL). The reaction stirred over 16.0 hours and was concentrated to dryness. The resulting solid was triturated with ether and filtered. The product was washed with ether and dried to give 1.1 g of crude solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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